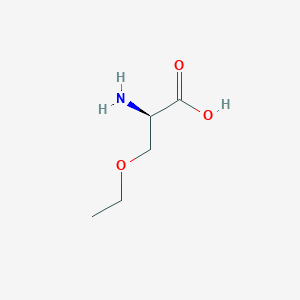
(2R)-2-amino-3-ethoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-ethoxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and an ethoxy group (-OCH2CH3) attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-ethoxypropanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, glycine can be reacted with ethyl bromide in the presence of a base such as sodium hydroxide to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economical.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-ethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution of the ethoxy group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids with different functional groups.
Scientific Research Applications
(2R)-2-amino-3-ethoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-ethoxypropanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ethoxy group can influence the compound’s binding affinity and specificity towards these enzymes, thereby modulating their activity. Additionally, the compound may interact with receptors or transporters, affecting cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
(2R)-2-amino-3-methoxypropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2R)-2-amino-3-propoxypropanoic acid: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
(2R)-2-amino-3-ethoxypropanoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-ethoxypropanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
AFGCRUGTZPDWSF-SCSAIBSYSA-N |
Isomeric SMILES |
CCOC[C@H](C(=O)O)N |
Canonical SMILES |
CCOCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


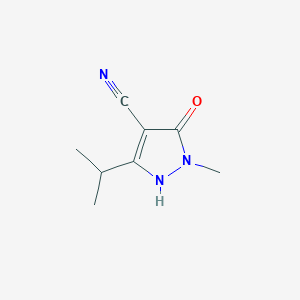
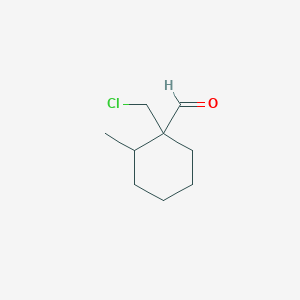
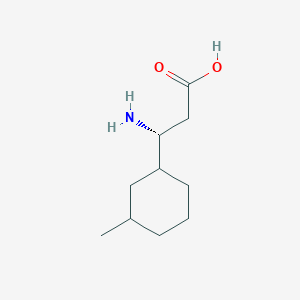
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)

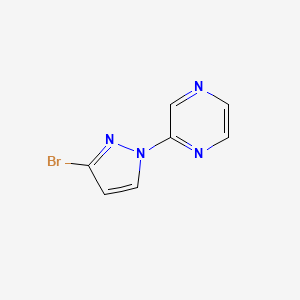

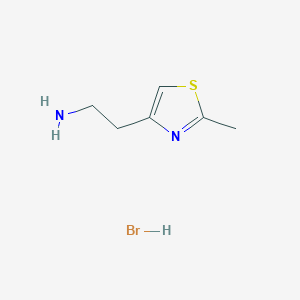
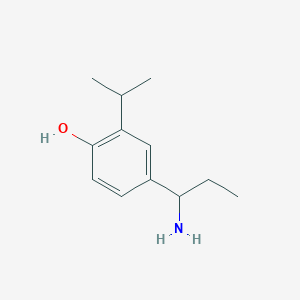
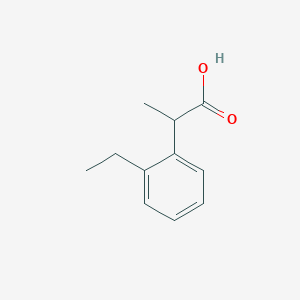

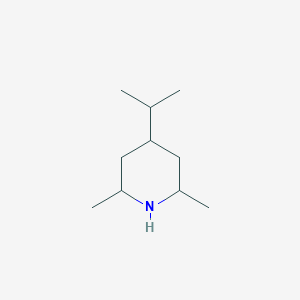
![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13317250.png)
